1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains multiple nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole and imidazole rings within the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with an acyl chloride or an activated carboxylic acid in the presence of a suitable base.
Pyridine Derivative Synthesis: The pyridine ring can be introduced through a nucleophilic substitution reaction involving a halogenated pyridine derivative and an appropriate nucleophile.
Imidazole Ring Formation: The imidazole ring can be formed through the condensation of a 1,2-diamine with a carboxylic acid derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-infective agent, with activity against bacterial and viral pathogens.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a tool in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, but differ in their substituents and overall structure.
Imidazole Derivatives: Compounds containing the imidazole ring are widely used in medicinal chemistry for their antifungal and anticancer properties.
Pyridine Derivatives: Pyridine-containing compounds are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-10(13-4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBJGCBPDIBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.